N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine
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Overview
Description
N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine is an organic compound with the molecular formula C14H12N2O2 It is a derivative of aniline and is characterized by the presence of a nitro group and a methyl group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine typically involves the condensation reaction between 2-methyl aniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: 2-methyl-N-(2-aminophenyl)methanimine.
Reduction: 2-methyl-N-(2-aminophenyl)methanimine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with biomolecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-1-(2-aminophenyl)methanimine
- N-(2-methylphenyl)-1-(2-chlorophenyl)methanimine
- N-(2-methylphenyl)-1-(2-bromophenyl)methanimine
Uniqueness
N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine is unique due to the presence of both a nitro group and a methyl group on the phenyl rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
17064-80-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18/h2-10H,1H3 |
InChI Key |
MYYHTZHAWHKOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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